molecular formula C7H9ClN4O B13020982 N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide

Cat. No.: B13020982
M. Wt: 200.62 g/mol
InChI Key: XUTGPBATQDIXLC-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-6-chloropyridazine-3-carboxamide hydrochloride (CAS 1375474-78-4) is a high-purity chemical intermediate of significant interest in medicinal chemistry and pharmaceutical research. Its core structure, featuring a chloropyridazine ring linked to an ethylamine side chain, makes it a valuable building block for developing novel therapeutic agents. Research indicates this scaffold is particularly promising in neuroscience and infectious disease applications. In neuroscience, pyridazine-based derivatives are investigated as potential multi-target agents for Alzheimer's disease. These compounds are designed to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes whose inhibition can ameliorate cholinergic deficits associated with cognitive decline . Some derivatives also demonstrate potential to inhibit Aβ plaque aggregation, a key pathological feature of Alzheimer's . In antimicrobial research, structurally related pyrrolamide-type inhibitors containing the pyridazine moiety exhibit potent activity against drug-resistant Gram-positive bacteria like methicillin-resistant Staphylococcus aureus (MRSA) . These compounds target the bacterial enzymes GyrB and ParE, critical subunits of type II topoisomerases, with some candidates showing excellent in vivo efficacy in animal infection models . The reactive chloro and amino groups on this molecule provide handles for further synthetic modification, enabling the exploration of structure-activity relationships. This product is offered For Research Use Only and is strictly not for diagnostic or therapeutic applications. Researchers should consult the safety data sheet prior to use.

Properties

Molecular Formula

C7H9ClN4O

Molecular Weight

200.62 g/mol

IUPAC Name

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide

InChI

InChI=1S/C7H9ClN4O/c8-6-2-1-5(11-12-6)7(13)10-4-3-9/h1-2H,3-4,9H2,(H,10,13)

InChI Key

XUTGPBATQDIXLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NN=C1C(=O)NCCN)Cl

Origin of Product

United States

Preparation Methods

Procedure

  • Activation of Carboxylic Acid :

    • 6-Chloropyridazine-3-carboxylic acid (1.0 equiv) is dissolved in anhydrous DMF.
    • HATU (1.2 equiv) and DIPEA (2.5 equiv) are added under nitrogen, stirring at 25°C for 30 minutes.
  • Amine Coupling :

    • Ethylenediamine (1.2 equiv) is added dropwise, and the reaction is stirred for 12–18 hours at room temperature.
  • Workup and Purification :

    • The mixture is diluted with ethyl acetate, washed with brine, and dried over Na₂SO₄.
    • Purification via silica gel chromatography (EtOAc/MeOH 9:1) yields the product.
Parameter Value/Reagent Source
Coupling Agent HATU
Base DIPEA
Solvent DMF
Yield 72–85%

Acid Chloride Intermediate Route

This two-step approach involves converting the carboxylic acid to its reactive acid chloride before amidation.

Step 1: Synthesis of 6-Chloropyridazine-3-carbonyl Chloride

  • Reagents : Thionyl chloride (3.0 equiv), catalytic DMF.
  • Conditions : Reflux at 70°C for 3 hours.
  • Workup : Excess thionyl chloride is removed under vacuum, yielding the acid chloride as a pale-yellow solid.

Step 2: Amidation with Ethylenediamine

  • The acid chloride (1.0 equiv) is dissolved in THF.
  • Ethylenediamine (1.5 equiv) is added at 0°C, followed by triethylamine (2.0 equiv).
  • The reaction is stirred for 2 hours at room temperature.
  • Purification : Recrystallization from ethanol/water (1:1) affords the product.
Parameter Value/Reagent Source
Acid Chloride Agent Thionyl chloride
Solvent THF
Yield 68–75%

Optimization and Key Findings

Critical Reaction Parameters

  • Temperature : Reactions performed at 25–70°C show minimal side-product formation.
  • Solvent Choice : Polar aprotic solvents (DMF, THF) enhance reaction rates and yields.
  • Stoichiometry : A 1.2:1 molar ratio of amine to carboxylic acid minimizes unreacted starting material.

Spectroscopic Validation

  • ¹H NMR : Characteristic peaks at δ 8.18 (d, J=9.6 Hz, pyridazine-H), 3.55 (t, J=6.0 Hz, -NHCH₂CH₂NH₂).
  • LC-MS : [M+H]⁺ at m/z 201.1 (calc. 201.62).

Comparative Analysis of Methods

Method Advantages Limitations
Coupling Agent High yields (72–85%), mild conditions Cost of HATU, column purification required
Acid Chloride Scalable, inexpensive reagents Requires handling corrosive reagents (SOCl₂)

Applications and Derivatives

  • Biological Probes : Used as intermediates in autotaxin inhibitors for anticancer research.
  • Structural Modifications : The aminoethyl side chain allows further functionalization (e.g., peptide conjugates).

Chemical Reactions Analysis

Types of Reactions

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines or alcohols.

    Condensation Reactions: The amino and carboxamide groups can participate in condensation reactions to form imines, amides, or other derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide, thiourea, or primary amines in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted pyridazine derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of reduced amines or alcohols.

Scientific Research Applications

Inhibition of RAGE-Mediated Diseases

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide has been identified as a compound that can inhibit the interaction between the receptor for advanced glycation end products (RAGE) and its ligands. RAGE is implicated in several pathological conditions, including:

  • Diabetes-related complications : Such as nephropathy and retinopathy.
  • Neurodegenerative diseases : Including Alzheimer's disease.
  • Chronic inflammatory conditions : Such as atherosclerosis.

Research indicates that compounds like this compound can serve as effective inhibitors, potentially leading to therapeutic advancements in these areas .

Antiviral Activity

Recent studies have highlighted the compound's potential antiviral properties. It has been screened against various viruses, including dengue virus (DENV), where it demonstrated significant inhibition of viral replication. The half-maximal effective concentration (EC50) for related compounds was found to be low, indicating high potency against DENV and other flaviviruses like West Nile virus and Zika virus .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. SAR studies have revealed key structural components necessary for its activity against viral replication, particularly targeting post-entry steps in the viral life cycle .

RAGE Inhibition in Diabetic Complications

A study conducted on diabetic models demonstrated that treatment with this compound resulted in reduced vascular permeability and inflammation, which are critical factors in diabetic complications .

Antiviral Efficacy Against Flaviviruses

In a controlled laboratory setting, this compound was tested alongside other compounds for its antiviral activity against DENV. Results indicated that it significantly decreased infectious particle production without cytotoxic effects on host cells, underscoring its potential as a therapeutic agent .

Conclusion and Future Directions

This compound shows promise in various applications within medicinal chemistry, particularly in treating RAGE-mediated diseases and viral infections. Future research should focus on further elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and conducting clinical trials to assess its therapeutic potential in humans.

Data Table: Summary of Key Findings

Application AreaFindingsReferences
RAGE-Mediated DiseasesInhibits RAGE-ligand interaction; potential treatment for diabetes complications and Alzheimer's disease
Antiviral ActivitySignificant inhibition of DENV replication; low EC50 values indicating high potency
Mechanism of ActionTargets post-entry steps in viral replication; does not affect translation
Case Study: Diabetic ComplicationsReduced vascular permeability and inflammation in diabetic models
Case Study: Flavivirus InhibitionDecreased infectious particle production without cytotoxicity

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s functional groups enable it to form hydrogen bonds, coordinate with metal ions, or undergo redox reactions, thereby modulating the activity of its targets. Specific pathways may include inhibition of enzyme activity, disruption of protein-protein interactions, or interference with DNA replication and transcription.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Pyridazine Derivatives

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
N-(2-Aminoethyl)-6-chloropyridazine-3-carboxamide Pyridazine 6-Cl, 3-carboxamide, 2-aminoethyl ~229.66* Chlorine, carboxamide, primary amine
6-Chloro-N-(2-methoxyphenyl)pyridazin-3-amine Pyridazine 6-Cl, 3-amine, 2-methoxyphenyl 265.71 Chlorine, methoxy, aromatic amine
Ethyl 6-chloroimidazo[1,2-b]pyridazine-2-carboxylate Imidazo[1,2-b]pyridazine 6-Cl, 2-ester 225.63 Chlorine, ester, fused imidazole
N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl]-... Thieno[2,3-b]pyridine Multiple cyano, ethoxy, phenyl ~700–750† Cyano, ethoxy, carboxamide

*Calculated based on molecular formula (C₇H₁₀ClN₅O).
†Range inferred from analogs in .

  • Imidazo[1,2-b]pyridazine () introduces a fused imidazole ring, increasing aromaticity and rigidity, which may improve binding to flat enzymatic pockets . Thieno[2,3-b]pyridine () replaces pyridazine with a sulfur-containing fused ring, altering electronic distribution and redox properties .
  • Substituent Effects: The 2-aminoethyl group in the target compound provides a primary amine for salt formation or hydrogen bonding, contrasting with the 2-methoxyphenyl group in ’s compound, which adds lipophilicity and steric bulk . Chlorine at the 6-position is conserved across analogs (e.g., ’s ethyl 6-chloroimidazo...carboxylate), enhancing electrophilicity for nucleophilic substitution reactions .

Biological Activity

N-(2-aminoethyl)-6-chloropyridazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their diverse biological activities. Its structure can be described as follows:

  • Chemical Formula : C8_{8}H10_{10}ClN3_{3}O
  • Molecular Weight : 201.64 g/mol
  • Functional Groups : Contains an amino group, a carboxamide group, and a chlorinated pyridazine ring.

Antitumor Activity

Research has indicated that derivatives of pyridazine compounds exhibit antitumor properties. In particular, studies have shown that modifications in the pyridazine structure can lead to enhanced cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated an IC50_{50} value of 5.9 µg/mL against A549 lung carcinoma cells, suggesting that similar derivatives may possess comparable activity .

Antimicrobial Effects

The antimicrobial potential of this compound has been explored in various studies. Compounds with similar structures have shown effectiveness against bacterial strains, indicating that this compound may also exhibit significant antibacterial properties. For example, derivatives synthesized from 3-amino-6-chloropyridazine have been reported to possess notable antibacterial activity .

Neuroprotective Effects

Neuroprotection is another area where this compound may play a role. Compounds with similar scaffolds have been studied for their ability to protect neuronal cells from apoptosis induced by oxidative stress. A related compound was noted for its neuroprotective activity at concentrations as low as 3 µM, attributed to its antioxidative properties .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several pathways have been suggested:

  • Inhibition of Cell Proliferation : Compounds with similar structures have been shown to induce cell cycle arrest and promote apoptosis in cancer cells.
  • Antioxidative Mechanisms : The neuroprotective effects may be linked to the compound's ability to scavenge free radicals and reduce oxidative stress in neuronal cells.
  • Signal Transduction Pathways : Some studies suggest that pyridazine derivatives can modulate signaling pathways involved in cell growth and survival, such as the STAT3 pathway .

Case Studies and Research Findings

StudyFindings
Howorko et al. (2015)Investigated the apoptotic effects of N-substituted carbazole derivatives on cancer cell lines with promising results for similar compounds .
Chen et al. (2020)Reported on the antiproliferative effects of related compounds against HepG2 cells, indicating potential for liver cancer treatment .
Research on Antimicrobial ActivityVarious derivatives demonstrated significant antibacterial activity against multiple strains .

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